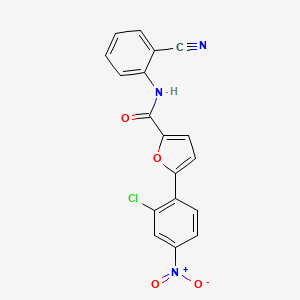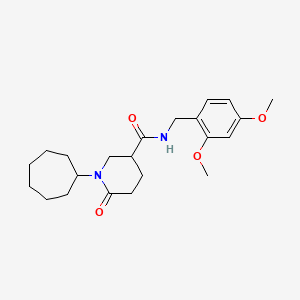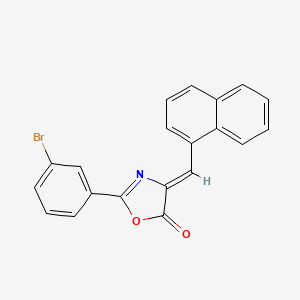![molecular formula C19H19N3O5S B5977864 N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5977864.png)
N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide, commonly known as BAY 41-2272, is a potent and selective activator of the soluble guanylate cyclase (sGC) enzyme. sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which is involved in a wide range of physiological processes, including blood pressure regulation, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases.
Wirkmechanismus
BAY 41-2272 activates N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide by binding to the heme group of the enzyme and stabilizing the NO-bound form of the enzyme. This leads to the production of cyclic guanosine monophosphate (cGMP), which is a potent vasodilator and inhibitor of platelet aggregation. The activation of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide by BAY 41-2272 is independent of NO and can overcome the NO resistance observed in certain disease states.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects. It increases cGMP levels in vascular smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. BAY 41-2272 also inhibits platelet aggregation by increasing cGMP levels in platelets. In addition, BAY 41-2272 has been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BAY 41-2272 in lab experiments is its potency and selectivity for N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide. This allows for the specific activation of the NO signaling pathway and the investigation of its downstream effects. However, one limitation of using BAY 41-2272 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are a number of future directions for the study of BAY 41-2272. One area of interest is the potential therapeutic applications of BAY 41-2272 in cardiovascular and pulmonary diseases, such as pulmonary hypertension and heart failure. Another area of interest is the investigation of the downstream effects of N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide activation by BAY 41-2272, particularly in the areas of platelet aggregation, inflammation, and oxidative stress. Finally, the development of more potent and selective N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]benzamide activators may lead to the development of new therapies for a wide range of diseases.
Synthesemethoden
BAY 41-2272 can be synthesized using a multi-step organic synthesis approach. The synthesis starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form 6-chloro-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride. This intermediate is then reacted with potassium cyanide to form 6-cyano-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride. The final step involves the reaction of 6-cyano-2,3-dihydro-1,4-benzodioxin-5-carbonyl chloride with 3-(diethylamino)sulfonyl)-4-fluoroaniline to form BAY 41-2272.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hypertension, reduce pulmonary artery pressure, and increase cardiac output in animal models. BAY 41-2272 has also been shown to improve vascular function and reduce blood pressure in hypertensive rats.
Eigenschaften
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-22(4-2)28(24,25)15-7-5-6-13(8-15)19(23)21-16-10-18-17(26-12-27-18)9-14(16)11-20/h5-10H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAWMFJPWXRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-3-(diethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 5-[(diethylamino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5977782.png)
![1-cyclopropyl-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5977799.png)

![2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5977812.png)
![7-[2-(2-chloro-4-fluorophenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5977822.png)
![N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5977825.png)
![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977832.png)
![7-(3-pyridinylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977834.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5977842.png)


![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5977866.png)
![2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
